molecular formula C8H8F3N B564721 3-Trifluoromethyl-2-methylaniline-d3 CAS No. 1189989-60-3

3-Trifluoromethyl-2-methylaniline-d3

Cat. No. B564721
CAS RN: 1189989-60-3
M. Wt: 178.173
InChI Key: TWLDBACVSHADLI-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Trifluoromethyl-2-methylaniline-d3 is an organic compound with the molecular formula C8H5D3F3N . It is a brown solid and is a versatile labelled intermediate for Flunixin synthesis . It can also serve as an intermediate for analgesic and anti-inflammatory agents .


Synthesis Analysis

This compound is used as a versatile labelled intermediate for Flunixin synthesis . It can also be used as an intermediate for analgesic and anti-inflammatory agents .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H5D3F3N . It has a molecular weight of 178.17 .


Chemical Reactions Analysis

This compound is a versatile labelled intermediate for Flunixin synthesis . It can also be used as an intermediate for analgesic and anti-inflammatory agents .


Physical And Chemical Properties Analysis

This compound is a brown solid . It has a molecular weight of 178.17 . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • Application in Single Molecule Magnets : A study by Costes, Shova, & Wernsdorfer (2008) explored the synthesis and magnetic studies of tetranuclear [Cu-Ln]2 single molecule magnets using a trianionic ligand related to 3-Trifluoromethyl-2-methylaniline-d3.

Pharmaceutical and Drug Design

  • Role in Antiandrogen Activity : A research by Tucker, Crook, & Chesterson (1988) discussed the synthesis of 3-substituted derivatives of 2-hydroxypropionanilides, highlighting the partial androgen agonist activity in compounds with a trifluoromethyl series, similar to this compound.
  • Anti-Cancer Drug Design : Kecel-Gunduz et al. (2021) conducted studies on a new anticancer drug molecule involving a compound similar to this compound, focusing on its synthesis, characterization, and anti-cancer activity.

Chemical Synthesis and Characterization

  • Electrosynthesis of Polymers : Research by Wei et al. (2005) on the electropolymerisation of N-methylaniline, which is structurally related to this compound, showed potential applications in synthesizing thin polymer films.
  • Bioinspired Design of d3-Methylating Agents : A study by Wang, Zhao, Zhao, & Shi (2020) developed a robust d3-methylating agent with high selectivity and deuterium incorporation, illustrating potential applications in pharmaceuticals.

Spectroscopy and Theoretical Calculations

  • Vibrational Spectra Analysis : Zhang, Liu, Cheng, Du, & Zhu (2016) conducted theoretical calculations and spectroscopic analysis of cis- and trans-3-Fluoro-N-methylaniline, closely related to this compound, to understand its molecular structure and properties.

Advanced Organic Chemistry

  • Trifluoromethylation Reactions : Levin, Chen, Neubig, Hong, Theulier, Kobylianskii, Janabi, O’Neil, & Toste (2017) explored a borane-catalyzed C(sp3)-CF3 bond formation mechanism, demonstrating an innovative approach to trifluoromethylation, a process integral to compounds like this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Trifluoromethyl-2-methylaniline-d3 involves the introduction of a deuterium label onto the aniline ring via a metal-catalyzed hydrogen-deuterium exchange reaction.", "Starting Materials": [ "2-Methylaniline", "Deuterium oxide (D2O)", "Trifluoromethyl iodide", "Palladium on carbon (Pd/C)", "Hydrogen gas (H2)" ], "Reaction": [ "Step 1: Dissolve 2-Methylaniline in D2O and add Pd/C catalyst.", "Step 2: Introduce H2 gas to initiate the hydrogen-deuterium exchange reaction. Allow the reaction to proceed until complete.", "Step 3: Remove the Pd/C catalyst and evaporate the solvent to obtain 2-Methylaniline-d3.", "Step 4: Dissolve 2-Methylaniline-d3 in anhydrous THF and add trifluoromethyl iodide.", "Step 5: Add a base such as potassium carbonate to the reaction mixture to facilitate the substitution reaction.", "Step 6: Heat the reaction mixture to reflux for several hours until complete.", "Step 7: Cool the reaction mixture and filter off any solids to obtain 3-Trifluoromethyl-2-methylaniline-d3 as a yellow solid." ] }

CAS RN

1189989-60-3

Molecular Formula

C8H8F3N

Molecular Weight

178.173

IUPAC Name

2-(trideuteriomethyl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3/i1D3

InChI Key

TWLDBACVSHADLI-FIBGUPNXSA-N

SMILES

CC1=C(C=CC=C1N)C(F)(F)F

synonyms

2-(Methyl-d3)-3-trifluoromethylbenzenamine;  2-Amino-6-(trifluoromethyl)(toluene-d3);  2-(Methyl-d3)-3-(trifluoromethyl)phenylamine; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.